Stereoisomer Potency Differentiation: DL-AP5 vs. D-AP5 vs. L-AP5 in NMDA Receptor Antagonism
DL-AP5 is a racemic mixture of D- and L-isomers; however, the NMDA receptor antagonist activity resides predominantly in the D-isomer. The D-isomer (D-AP5) displays a binding affinity Kd of 1.4 μM at the NMDA receptor glutamate binding site [1]. In direct comparison, D-AP5 exhibits approximately 52-fold higher potency than the L-isomer (L-AP5) . In isolated spinal cord preparations, the apparent KD of 2-amino-5-phosphonovalerate for antagonism of NMDA-induced responses was determined to be 1.4 μM, with the antagonism attributed mainly to the (-)-isomer (D-AP5) [2]. Consequently, DL-AP5 (the racemate) exhibits approximately half the molar potency of pure D-AP5 in NMDA receptor functional assays, a critical quantitative difference that must inform dose selection in experimental design .
| Evidence Dimension | NMDA receptor binding affinity / antagonist potency |
|---|---|
| Target Compound Data | DL-AP5: racemic mixture; 50% D-AP5 (Kd = 1.4 μM) + 50% L-AP5 (substantially lower activity); effective potency approximately half that of pure D-AP5 |
| Comparator Or Baseline | D-AP5: Kd = 1.4 μM (active stereoisomer); L-AP5: ~52-fold lower potency than D-AP5 |
| Quantified Difference | D-AP5 is approximately 52-fold more potent than L-AP5; DL-AP5 racemic mixture contains equimolar D- and L-isomers, yielding approximately 50% of the molar potency of pure D-AP5 |
| Conditions | NMDA receptor glutamate binding site; rat brain membrane preparations; isolated spinal cord preparations; radioligand binding and electrophysiological assays |
Why This Matters
Procurement of DL-AP5 rather than D-AP5 provides a cost-effective racemic mixture suitable for applications requiring complete NMDA receptor blockade without the premium pricing of the enantiopure active isomer, while researchers requiring maximal potency per mole should select D-AP5.
- [1] GLPBIO. (2025). DL-AP5 Product Information. D-AP5 Kd = 1.4 μM at NMDA receptor glutamate binding site. View Source
- [2] Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and excitant amino acid-induced responses in isolated spinal cord preparations. British Journal of Pharmacology, 75(1), 65-75. PMID: 7042024. View Source
